(1-Benzothiophen-3-yl)(tributyl)stannane
Description
(1-Benzothiophen-3-yl)(tributyl)stannane is an organotin compound featuring a benzothiophene moiety linked to a tributyltin group. Organotin compounds are widely utilized in cross-coupling reactions, such as Stille couplings, where the tin-bound organic group is transferred to a transition metal catalyst. The benzothiophene substituent introduces a fused aromatic system with sulfur atoms, which may influence electronic and steric properties compared to simpler aryl or alkyl substituents. This compound’s applications span pharmaceuticals, materials science, and organic synthesis, though its specific reactivity depends on the interplay between the benzothiophene ring and the tin center .
Properties
CAS No. |
142913-28-8 |
|---|---|
Molecular Formula |
C20H32SSn |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
1-benzothiophen-3-yl(tributyl)stannane |
InChI |
InChI=1S/C8H5S.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-4,6H;3*1,3-4H2,2H3; |
InChI Key |
WMGSBZJDZYIZEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Organotin derivatives exhibit diverse reactivity patterns depending on their substituents. Below is a detailed comparison of (1-Benzothiophen-3-yl)(tributyl)stannane with structurally related compounds:
Tributylstannane (Bu₃SnH)
- Structure : Lacks an organic substituent, consisting solely of a tin atom bonded to three butyl groups and one hydrogen.
- Reactivity : Primarily used as a reducing agent in radical reactions. Its lack of a transferable organic group limits its utility in cross-coupling reactions.
- Stability : Highly reactive toward oxygen and moisture, requiring inert handling conditions.
- Toxicity: Classified as highly toxic, similar to most organotin compounds .
Allyl Tributylstannane (Bu₃SnCH₂CH=CH₂)
- Structure : Features an allyl group instead of benzothiophene.
- Reactivity : Employed in allylation reactions, such as the synthesis of homoallylic alcohols/amines (e.g., Entries 6a, 6b, 6d, 6g in ). The allyl group facilitates nucleophilic transfer to carbonyls or imines.
- Electronic Effects : The allyl group’s π-electrons enhance tin’s electrophilicity, promoting faster transmetallation in couplings compared to saturated alkyl groups.
- Applications : Key in synthesizing pharmaceuticals and complex amines .
This compound
- Structure : The benzothiophene group introduces aromaticity and sulfur atoms, which may engage in conjugation with the tin center.
- Reactivity : Likely participates in Stille couplings, transferring the benzothiophene moiety to palladium or nickel catalysts. The sulfur atoms could stabilize transition states or modify electronic pathways.
- Stability : Enhanced stability due to aromatic conjugation, though sensitivity to light and oxygen remains a concern.
- Applications: Potential use in synthesizing benzothiophene-containing polymers or bioactive molecules, though literature on its specific applications is sparse.
Data Table: Comparative Analysis
| Compound | Structure | Key Reactivity | Stability | Applications |
|---|---|---|---|---|
| Tributylstannane | Bu₃SnH | Radical reductions | Low | Reducing agent |
| Allyl Tributylstannane | Bu₃SnCH₂CH=CH₂ | Allylation of carbonyls/imines | Moderate | Homoallylic amine/alcohol synthesis |
| This compound | Bu₃Sn-benzothiophene | Stille coupling (benzothiophene transfer) | High (aromatic) | Pharmaceuticals, materials |
Research Findings and Implications
- Electronic Effects : The benzothiophene group’s electron-withdrawing sulfur atoms may polarize the tin-carbon bond, enhancing electrophilicity at tin and facilitating transmetallation in cross-couplings. This contrasts with allyl tributylstannane, where π-electron donation accelerates reactivity .
- Steric Hindrance : The planar benzothiophene ring imposes less steric bulk than globular substituents (e.g., triaryltin compounds), but more than linear allyl groups. This balance may optimize its use in couplings requiring moderate steric environments.
- Toxicity : All tributyltin derivatives share significant toxicity concerns, necessitating stringent safety protocols during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
